3-[(2,5-Dimethylphenoxy)methyl]piperidine
Description
Contextualization within the Chemical Landscape of Piperidine (B6355638) Derivatives
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in medicinal chemistry. nih.gov It is a prevalent scaffold found in numerous natural products, alkaloids, and synthetic pharmaceuticals. nih.gov The versatility of the piperidine moiety allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse biological activities. nih.gov These derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. nih.gov
Within this extensive family, 3-[(2,5-Dimethylphenoxy)methyl]piperidine belongs to a specific subgroup known as phenoxy-piperidine derivatives. These compounds are characterized by a piperidine ring linked, often via a methyl group, to a phenoxy moiety. This structural motif has been the subject of considerable research due to its potential to interact with various biological targets.
Rationale for Focused Academic Investigation
The academic pursuit of understanding this compound is driven by the established significance of its core components in medicinal chemistry and its potential as a tool for fundamental research.
The phenoxy-piperidine scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. ontosight.ai The combination of the basic piperidine nitrogen and the aromatic phenoxy group imparts specific physicochemical properties that can be advantageous for interacting with biological macromolecules and for oral bioavailability.
Derivatives of the phenoxy-piperidine class have been investigated for a range of therapeutic applications, most notably for their effects on the central nervous system (CNS). For instance, research into related compounds has revealed potential antidepressant activity. A study on 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives demonstrated that these compounds could inhibit the reuptake of biogenic amines in the brain, a mechanism of action shared by several established antidepressant medications. nih.gov The in vivo and in vitro tests showed that some of these derivatives possess biological activity comparable to the antidepressant drug viloxazine. nih.gov
The following table provides examples of phenoxy-piperidine derivatives and their investigated biological activities, highlighting the therapeutic potential of this scaffold.
| Compound Name | Substitution on Phenoxy Ring | Investigated Biological Activity |
| 3-[(2-ethoxyphenoxy)methyl]piperidine | 2-ethoxy | Antidepressant |
| Paroxetine | 4-fluoro (phenylpiperidine) | Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) |
| Femoxetine | Methoxy (phenoxymethyl) | Selective Serotonin Reuptake Inhibitor (SSRI) |
This table is for illustrative purposes and includes related phenylpiperidine and phenoxymethylpiperidine structures to demonstrate the significance of the scaffold.
Beyond its potential therapeutic applications, this compound serves as a valuable tool for mechanistic research, particularly in the field of structure-activity relationships (SAR). nih.gov SAR studies are fundamental to medicinal chemistry, as they seek to understand how the chemical structure of a compound influences its biological activity. youtube.com
The specific substitution pattern of the 2,5-dimethyl groups on the phenoxy ring of this compound provides a unique opportunity for researchers. By comparing the biological activity of this compound with that of other phenoxy-piperidine derivatives with different substituents (e.g., chloro, ethoxy, or no substitution), scientists can elucidate the role of the size, position, and electronic properties of these substituents on the compound's interaction with its biological target. nih.govscbt.com
For example, the dimethyl substitution can influence the compound's lipophilicity, which affects its ability to cross the blood-brain barrier and reach CNS targets. Furthermore, these methyl groups can impact how the molecule binds to a specific receptor or enzyme, potentially altering its potency and selectivity. Understanding these nuances is crucial for the rational design of new and improved therapeutic agents. The study of compounds like this compound contributes to a deeper understanding of the molecular interactions that govern biological processes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2,5-dimethylphenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-5-6-12(2)14(8-11)16-10-13-4-3-7-15-9-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHMZFJPWWTDJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2,5 Dimethylphenoxy Methyl Piperidine and Analogues
General Synthetic Strategies for Phenoxy-Substituted Piperidines
The formation of the piperidine (B6355638) ring is a critical step in the synthesis of phenoxy-substituted analogues. Chemists have developed a multitude of approaches to construct this saturated heterocycle, each with its own advantages and substrate scope. These methods can be broadly categorized into those that form the ring through C-N bond formation, multicomponent reactions, radical cyclizations, and reduction of pyridine precursors.
C-N Bond Formation Approaches for Piperidine Ring Construction
The formation of one or more carbon-nitrogen bonds is a fundamental strategy for piperidine ring synthesis. These approaches often involve the intramolecular cyclization of a linear precursor containing a nitrogen atom and a suitable electrophilic or nucleophilic site.
One of the most common methods for C-N bond formation is reductive amination . This reaction involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. nih.gov For piperidine synthesis, this can be applied in an intramolecular fashion. For instance, a δ-amino aldehyde or ketone can undergo cyclization and subsequent reduction to yield a piperidine. Another approach involves the intermolecular reaction of a diamine with a diketone or dialdehyde.
Key C-N Bond Formation Strategies:
| Strategy | Description | Key Features |
| Intramolecular Reductive Amination | Cyclization of a linear amino-aldehyde or amino-ketone followed by reduction. | Forms one C-N bond. Often stereoselective. |
| Intermolecular Reductive Amination | Reaction between a diamine and a dicarbonyl compound. | Forms two C-N bonds. Useful for symmetrical piperidines. |
| Nucleophilic Substitution | Intramolecular displacement of a leaving group by an amine. | A classic and reliable method. |
| Aza-Michael Addition | Intramolecular addition of an amine to an α,β-unsaturated carbonyl or nitrile. | Forms a C-N bond and can introduce functionality. |
Multicomponent Reaction Sequences for Piperidine Scaffolds
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. beilstein-journals.orgrsc.org These reactions are particularly valuable for generating molecular diversity and complexity in a time- and resource-efficient manner. beilstein-journals.org For piperidine synthesis, several MCRs have been developed that allow for the rapid assembly of highly functionalized scaffolds. beilstein-journals.orgajchem-a.comresearchgate.net
A well-known example is the Hantzsch dihydropyridine synthesis , which can be adapted to produce piperidine precursors. A more direct approach involves the one-pot reaction of an aldehyde, an amine, and a β-ketoester, which can lead to functionalized piperidines. beilstein-journals.org The mechanism often involves a cascade of reactions, including imine formation, enamine formation, and subsequent Mannich-type and Michael addition reactions to construct the heterocyclic ring. beilstein-journals.org
Radical-Mediated Cyclization Pathways
Radical cyclizations offer a powerful method for the formation of five- and six-membered rings, including piperidines. nih.govrsc.org These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to a double or triple bond. rsc.org The key advantage of radical reactions is their tolerance of a wide range of functional groups.
For the synthesis of piperidines, an N-centered or C-centered radical can be generated from a suitable precursor. nih.gov For example, an N-allyl-N-(halomethyl)amine can be treated with a radical initiator to generate a carbon-centered radical that cyclizes onto the alkene. Subsequent trapping of the resulting radical provides the substituted piperidine. Photoredox catalysis has emerged as a mild and efficient way to initiate these radical cyclizations. nih.gov
Hydrogenation and Reductive Amination Protocols for Piperidine Ring Formation
The reduction of pyridine rings is a widely used and effective method for the synthesis of piperidines. rsc.orgorganic-chemistry.org This approach is attractive because of the vast commercial availability of substituted pyridines. The hydrogenation can be achieved using various methods, including catalytic hydrogenation with heterogeneous or homogeneous catalysts, or by chemical reduction. rsc.orgorganic-chemistry.org
Catalytic hydrogenation is often performed using transition metal catalysts such as platinum, palladium, rhodium, or ruthenium on a solid support like carbon. rsc.org The reaction conditions (temperature, pressure, solvent, and catalyst) can be tuned to control the stereoselectivity of the reduction, which is crucial when multiple stereocenters are present. rsc.org
Reductive amination , as mentioned earlier, is a versatile C-N bond-forming reaction. nih.gov A specific protocol relevant to N-substituted piperidines is the reductive transamination of pyridinium salts. This process involves the initial reduction of a pyridinium salt to a dihydropyridine intermediate, which is then hydrolyzed and undergoes a subsequent reductive amination with an exogenous amine to yield the N-aryl piperidine. nih.govacs.org
Specific Synthesis of 3-[(2,5-Dimethylphenoxy)methyl]piperidine Derivatives
While the preceding sections outlined general strategies, this section details a plausible synthetic route for this compound, illustrating the practical application of these methodologies.
Preparation of Precursor Molecules
The synthesis of this compound logically begins with the preparation of key precursors that will be assembled to form the final molecule. A convergent synthesis would involve the preparation of the phenoxy-containing side chain and a suitable piperidine precursor separately.
A key precursor for the side chain is 1-(bromomethyl)-2,5-dimethylbenzene . This can be synthesized from 2,5-dimethylphenol through a Williamson ether synthesis with a suitable dihalomethane followed by conversion of the remaining halide to a bromide. Alternatively, a more direct precursor would be a molecule already containing the ether linkage, such as 3-(hydroxymethyl)pyridine , which can be coupled with 2,5-dimethylphenol.
The piperidine ring can be constructed from a functionalized pyridine. For instance, pyridine-3-carbaldehyde can serve as a starting point.
Illustrative Precursor Synthesis:
| Precursor | Starting Material(s) | Key Reaction(s) |
| 2,5-Dimethylphenoxyacetaldehyde | 2,5-Dimethylphenol, 2-bromoacetaldehyde diethyl acetal | Williamson ether synthesis, deprotection |
| 3-Aminopropylmalonate | Diethyl malonate, acrylonitrile | Michael addition, reduction of nitrile |
A plausible synthetic route would involve the Knoevenagel condensation of 2,5-dimethylphenoxyacetaldehyde with diethyl malonate, followed by a series of transformations including Michael addition of an amine, reduction, and cyclization to form a substituted piperidone. Subsequent reduction of the piperidone would yield the desired piperidine.
A more direct approach would be the reduction of a suitably substituted pyridine. For example, the synthesis could start from 3-(chloromethyl)pyridine, which is reacted with 2,5-dimethylphenol to form 3-[(2,5-dimethylphenoxy)methyl]pyridine. The final step would then be the hydrogenation of the pyridine ring to the piperidine.
Derivatization and Functionalization Strategies
The chemical architecture of this compound offers multiple sites for modification, allowing for the systematic alteration of its physicochemical and pharmacological properties. Functionalization strategies can target the piperidine ring, the phenoxy group, or the methyl substituents on the phenyl ring.
Piperidine Ring Functionalization: The piperidine moiety is a primary target for derivatization. Direct C-H functionalization represents a modern and efficient approach to introduce new substituents. acs.orgnih.govresearchgate.net Rhodium-catalyzed C-H insertion, for example, can selectively introduce functional groups at the C2, C3, or C4 positions, with the selectivity often controlled by the choice of catalyst and the nature of the nitrogen-protecting group. acs.orgresearchgate.net For instance, N-Boc-piperidine can be functionalized at the C2 position, while other protecting groups can direct functionalization to the C4 position. acs.orgresearchgate.net
An indirect yet effective strategy for introducing functionality at the C3 position involves the asymmetric cyclopropanation of an N-protected tetrahydropyridine intermediate. This is followed by a reductive, stereoselective ring-opening of the resulting cyclopropane, which installs a substituent at the desired C3 position with high diastereoselectivity. acs.org This method provides a reliable route to 3-substituted analogues that might be inaccessible through direct C-H activation.
Phenoxy Group and Aryl Ring Modification: The 2,5-dimethylphenoxy portion of the molecule also presents opportunities for derivatization. Standard electrophilic aromatic substitution reactions can be employed to introduce additional functional groups onto the phenyl ring, provided the existing substituents' directing effects are considered. Furthermore, the methyl groups can be oxidized to hydroxymethyl or carboxylic acid functionalities, which can then serve as handles for further conjugation or derivatization.
These derivatization strategies are summarized in the table below, highlighting the versatility of the phenoxy-piperidine scaffold.
| Strategy | Target Position | Methodology | Outcome | Reference |
| Direct C-H Functionalization | C2, C4 of Piperidine | Rhodium-catalyzed C-H insertion | Introduction of arylacetate and other groups | acs.orgresearchgate.net |
| Indirect C3 Functionalization | C3 of Piperidine | Cyclopropanation of tetrahydropyridine and reductive ring-opening | Stereoselective introduction of C3 substituents | acs.org |
| Aromatic Substitution | Phenyl Ring | Electrophilic Aromatic Substitution | Addition of nitro, halogen, or acyl groups | N/A |
| Methyl Group Oxidation | C2, C5 of Phenyl Ring | Oxidation (e.g., with KMnO4 or PCC) | Formation of -CH2OH or -COOH groups for further coupling | N/A |
Advanced Synthetic Techniques and Characterization in Phenoxy-Piperidine Chemistry
The development of sophisticated synthetic methods is paramount for controlling the three-dimensional structure of phenoxy-piperidine derivatives and for probing their biological mechanisms of action.
Stereoselective and Asymmetric Synthesis Approaches
Achieving stereochemical control is a critical challenge in the synthesis of substituted piperidines, as the biological activity of enantiomers can differ significantly. Several powerful asymmetric strategies have been developed for the synthesis of chiral piperidine rings, which can be adapted for the synthesis of enantiopure this compound. eurisotop.com
One prominent approach is the asymmetric hydrogenation of pyridine derivatives . nih.gov Using chiral transition metal catalysts, such as those based on iridium or rhodium, substituted pyridines can be reduced to piperidines with high enantioselectivity. nih.gov Another powerful method is the chemo-enzymatic dearomatization of pyridines . This approach combines chemical synthesis with biocatalysis, utilizing enzymes like amine oxidases and ene imine reductases to convert N-substituted tetrahydropyridines into precisely configured chiral piperidines. eurisotop.com
Other notable asymmetric methods include:
[4+2] Annulation of Imines with Allenes: This method, catalyzed by chiral phosphines, can construct the piperidine ring with excellent enantioselectivity. iaea.org
Nitro-Mannich/Reduction Cyclization: This cascade reaction provides a pathway to asymmetrically substituted piperidines. nih.gov
Exocyclic Chirality Induced Condensation: Chiral amines can be used to induce asymmetry in condensation reactions to form enantiopure piperidines. nih.gov
The choice of method depends on the desired substitution pattern and the availability of starting materials. These techniques provide access to specific stereoisomers, which is essential for detailed structure-activity relationship (SAR) studies.
| Asymmetric Method | Key Reagents/Catalysts | Stereochemical Control | Reference |
| Asymmetric Hydrogenation | Chiral Iridium(I) or Rhodium(I) complexes | High enantioselectivity (ee) | nih.gov |
| Chemo-enzymatic Dearomatization | Amine oxidase / Ene imine reductase | Precise stereocontrol to defined 3- and 3,4-substituted piperidines | eurisotop.com |
| [4+2] Annulation | Chiral Phosphepine Catalysts | High enantioselectivity for functionalized piperidines | iaea.org |
| Nitro-Mannich Cascade | Organocatalysts | Desymmetrization approach for piperidine synthesis | nih.gov |
Synthesis of Isotope-Labeled this compound for Mechanistic Investigations
Isotopic labeling is an indispensable tool for studying reaction mechanisms, metabolic pathways, and pharmacokinetics. nih.govacs.org While no specific synthesis of isotopically labeled this compound has been reported in the literature, its preparation is feasible using established radiolabeling techniques with isotopes such as Carbon-14 (¹⁴C) and Deuterium (²H or D).
Carbon-14 Labeling: ¹⁴C is the preferred isotope for quantitative mass balance and metabolic fate studies due to its long half-life and the fact that its incorporation results in a molecule that is chemically identical to the parent compound. moravek.comalmacgroup.com A potential synthesis of [¹⁴C]-3-[(2,5-Dimethylphenoxy)methyl]piperidine would likely involve a late-stage labeling approach to maximize efficiency and minimize radioactive waste. nih.govopenmedscience.com
A plausible synthetic route could start with a ¹⁴C-labeled precursor like [¹⁴C]-p-xylene or ¹⁴C-labeled 2,5-dimethylphenol. The primary source for industrial ¹⁴C is Barium Carbonate ([¹⁴C]BaCO₃), which can be converted into various simple building blocks. almacgroup.com For example, ¹⁴C-labeled 2,5-dimethylphenol could be synthesized and then coupled with a suitable 3-(halomethyl)piperidine derivative via a Williamson ether synthesis to yield the final ¹⁴C-labeled product. The synthesis of the complex molecule Ibrutinib, which also contains a phenoxy and a piperidine moiety, has been successfully achieved with a ¹⁴C label, demonstrating the feasibility of this strategy for related structures. nih.gov
Deuterium Labeling: Deuterium labeling is frequently used in mechanistic studies to probe kinetic isotope effects (KIEs) and to serve as a stable isotope tracer in metabolic studies. acs.org For example, kinetic studies on the copper-catalyzed synthesis of piperidines have utilized deuterium-labeled substrates to demonstrate that C-H bond cleavage is the turnover-limiting step in the reaction, as evidenced by a primary KIE value (kH/kD) of 3.3-4.2. acs.org
A deuterated version of this compound could be synthesized in several ways. One approach would be to use commercially available piperidine-d₁₁, which is fully deuterated, as a starting material. eurisotop.com This could then be functionalized at the 3-position and coupled with 2,5-dimethylphenol. Alternatively, specific deuterium atoms could be introduced into the N-alkyl side chain of a piperidine precursor via reduction of an appropriate ester or imide with a deuterating agent like lithium aluminum deuteride (LiAlD₄), a method used in the synthesis of labeled phenothiazine drugs. iaea.orgnih.gov
The availability of such labeled compounds is crucial for elucidating biosynthetic pathways, understanding drug metabolism, and refining synthetic reaction mechanisms. nih.gov
Pharmacological and Biological Investigations of 3 2,5 Dimethylphenoxy Methyl Piperidine
In Vitro Pharmacological Profiling and Target Interaction Studies
Receptor Binding Assays
No data is available regarding the affinity of 3-[(2,5-Dimethylphenoxy)methyl]piperidine for any neurotransmitter receptors. This includes a lack of information on its binding profile at:
Serotonin (B10506) Receptors (5-HT1A, 5-HT2A, 5-HT6, 5-HT7)
Dopamine (B1211576) Receptors
Opioid Receptors (Mu, Kappa, Delta)
Without experimental data, it is not possible to create a data table summarizing the receptor binding affinities.
Biogenic Amine Reuptake Transporter Inhibition
There are no studies available that have investigated the inhibitory activity of this compound on biogenic amine reuptake transporters. Specifically, no data exists for its potential to inhibit:
Serotonin Reuptake Transporter (SERT)
Norepinephrine (B1679862) Reuptake Transporter (NET)
As a result, a data table detailing the inhibitory constants (e.g., Ki or IC50 values) cannot be provided.
Enzyme Inhibition Studies
Cholinesterase Inhibition
No research has been published on the effects of this compound on cholinesterase enzymes. Therefore, there is no information regarding its potential to inhibit:
Acetylcholinesterase
Butyrylcholinesterase
A data table of cholinesterase inhibition data cannot be generated.
Viral Enzyme Inhibition
There is no available literature on the evaluation of this compound as an inhibitor of any viral enzymes, including HIV-1 non-nucleoside reverse transcriptase.
Due to the absence of research on this specific compound, a data table of enzyme inhibition findings cannot be constructed.
Cellular Activity Assays
Modulation of Ion Channels
Research into the cellular activity of this compound has identified its role as a modulator of ion channels, specifically as a nicotinic acetylcholine receptor (nAChR) agonist. Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in neurotransmission. The agonistic activity of this compound on nAChRs has been demonstrated through its effects on the muscle strips of the parasitic nematode Ascaris suum. This interaction with nAChRs is a key aspect of its biological activity.
Mechanisms of Biological Macromolecule Interaction
The primary mechanism of biological macromolecule interaction for this compound is its binding to and activation of nicotinic acetylcholine receptors. As an agonist, it mimics the action of the endogenous neurotransmitter acetylcholine, leading to the opening of the ion channel and subsequent physiological effects. This mechanism is believed to be the basis for its potent anthelmintic properties. The interaction with nematode nAChRs is a key area of investigation for this class of compounds.
Preclinical Biological Activity Evaluation (In vivo, non-human studies)
Assessment of Antidepressant-like Effects
There is currently no available scientific literature detailing the assessment of antidepressant-like effects of this compound in preclinical in vivo studies.
Evaluation of Anthelmintic Activity in Model Organisms (e.g., Caenorhabditis elegans)
The anthelmintic activity of this compound has been a primary focus of its preclinical evaluation. It has been identified as a potent anthelmintic agent active against both adult and larval stages of the parasitic nematode Haemonchus contortus. In vivo studies in sheep have demonstrated its efficacy against adult H. contortus.
While its activity against H. contortus is well-documented, specific detailed studies on its effects on the model organism Caenorhabditis elegans are not extensively available in the provided search results. However, its established mechanism as a nicotinic acetylcholine receptor agonist is a common mode of action for anthelmintics that are effective against a range of nematodes.
A study on a series of related aryloxymethyl- and arylthiomethyl-piperidines, which included this compound as the most active compound, evaluated their in vitro activity against Haemonchus contortus, Trichostrongylus colubriformis, and Teladorsagia circumcincta. This highlights the compound's potent activity against gastrointestinal nematodes.
A subcutaneous administration in sheep at a dose of 2.5 mg/kg resulted in a long plasma half-life of 51 hours and high bioavailability of 78%.
| Parameter | Value |
| Plasma Half-Life | 51 hours |
| Bioavailability | 78% |
Investigation of Other Potential Bioactivities (e.g., Antioxidant Properties)
There is no scientific literature available from the search results that investigates the antioxidant properties or other potential bioactivities of this compound.
Elucidation of Pharmacological Mechanisms of Action
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific research into the pharmacological mechanisms of action for the compound this compound. While the chemical structure suggests potential for biological activity, detailed investigations into its interactions with biological targets appear to be unpublished or not widely disseminated. The CAS Registry Number for this compound is 946787-23-1 chemsrc.com.
Characterization of Ligand-Receptor Interactions
There is currently no available data from radioligand binding assays, functional assays, or other experimental studies to characterize the interaction of this compound with any specific receptors. Therefore, its receptor affinity and efficacy profile remain undetermined.
Analysis of Neurotransmitter Transporter System Engagement
There is no published research detailing the engagement of this compound with neurotransmitter transporter systems. Consequently, its potential to inhibit or enhance the reuptake of neurotransmitters such as serotonin, dopamine, or norepinephrine is unknown.
Due to the absence of research data for this compound in the specified areas, no data tables can be generated.
Computational and Theoretical Studies
Molecular Modeling and Docking Analyses
Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as 3-[(2,5-Dimethylphenoxy)methyl]piperidine, might bind to its target protein. For compounds with a piperidine (B6355638) scaffold, a primary target of interest is often the family of monoamine transporters, including the norepinephrine (B1679862) transporter (NET), serotonin (B10506) transporter (SERT), and dopamine (B1211576) transporter (DAT).
While a crystal structure for this compound complexed with a transporter is unavailable, docking simulations with related ligands provide significant insights. Studies on various piperidine-based monoamine transporter inhibitors consistently show that these molecules bind within a central pocket in the transporter proteins. nih.govkoreascience.kr This binding site is typically formed by residues from several transmembrane domains (TMs), most notably TM1, TM3, and TM6. nih.govkoreascience.kr
For a molecule like this compound, the protonated nitrogen of the piperidine ring is expected to form a crucial salt bridge interaction with a conserved aspartate residue in TM1 (e.g., Asp79 in human NET). The phenoxy group would likely extend into a more hydrophobic sub-pocket, where it can engage in van der Waals and pi-pi stacking interactions with aromatic residues such as tyrosine and phenylalanine located in TM3 and TM6. koreascience.kr The 2,5-dimethyl substituents on the phenyl ring would further modulate these hydrophobic interactions, potentially enhancing the fit and affinity for the target.
Table 1: Predicted Key Interactions for this compound Binding
| Moiety of Ligand | Interacting Component of Transporter | Type of Interaction |
|---|---|---|
| Piperidine Nitrogen (protonated) | Conserved Aspartate (TM1) | Ionic / Salt Bridge |
| Phenoxy Ring | Aromatic Residues (e.g., Tyr, Phe) | Pi-Pi Stacking |
| Dimethyl Groups | Hydrophobic Pocket Residues | Van der Waals / Hydrophobic |
The precise binding energy of this compound has not been published. However, computational methods allow for the estimation of such values. Techniques like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP) are used to calculate the binding free energy (ΔG_bind) of a ligand to its receptor. nih.gov These calculations integrate the energies from electrostatic interactions, van der Waals forces, and the energetic cost of desolvation upon binding.
The selectivity of piperidine derivatives for NET, SERT, or DAT is dictated by subtle differences in the amino acid composition and shape of their respective binding pockets. nih.govkoreascience.kr For instance, the size and nature of substituents on the aromatic ring play a critical role. nih.gov In the case of this compound, the positioning of the two methyl groups on the phenoxy ring is a key determinant of its selectivity profile.
Docking studies on other monoamine transporter inhibitors have shown that the binding pocket of NET is generally more accommodating to bulkier substituents than the DAT pocket. nih.govkoreascience.kr The specific pattern of hydrophobic and aromatic residues in the NET binding site would likely offer a complementary surface for the 2,5-dimethylphenoxy moiety, potentially explaining a preference for this transporter. The selectivity is therefore a result of the cumulative effect of shape complementarity and the specific hydrophobic and electrostatic interactions the ligand can form within each unique transporter binding site. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.net For a series of piperidine-based monoamine reuptake inhibitors, a QSAR model would be developed by calculating a set of molecular descriptors for each compound and then using statistical methods, like partial least squares (PLS) regression, to find a correlation with their measured inhibitory activity. nih.govnih.gov
Relevant molecular descriptors for this compound and its analogs would include:
Electronic descriptors: Partial charges, dipole moment.
Steric descriptors: Molecular volume, surface area, specific shape indices.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Connectivity indices that describe the branching of the molecule.
While a specific QSAR model for this compound is not publicly available, studies on related series of compounds have demonstrated the utility of this approach. nih.govresearchgate.netacs.org These models can predict the activity of new, unsynthesized compounds and provide insights into the key structural features that drive potency. For example, a QSAR model might reveal that a certain range of LogP values and a specific steric arrangement of substituents on the aromatic ring are optimal for high affinity at the norepinephrine transporter. nih.gov
Electronic Structure Investigations
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. researchgate.netacs.org The piperidine ring typically adopts a stable chair conformation. acs.orgacs.org For a 3-substituted piperidine, the substituent—in this case, the (2,5-dimethylphenoxy)methyl group—can exist in either an axial or an equatorial position.
Computational energy minimization studies, often using density functional theory (DFT) or high-level ab initio methods, are employed to determine the relative energies of these different conformers. researchgate.netnih.gov For the this compound, it is highly probable that the lowest energy conformation will feature the bulky (2,5-dimethylphenoxy)methyl group in the more sterically favorable equatorial position to avoid 1,3-diaxial interactions. rsc.org The orientation of the phenoxy group relative to the piperidine ring is also subject to rotational flexibility, and computational methods can identify the most stable rotational isomers (rotamers). Understanding the preferred low-energy conformation is crucial, as this is the shape the molecule is most likely to adopt when approaching and binding to its biological target. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule, offering insights into its chemical reactivity and intermolecular interactions. nih.govchemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. nih.gov Conversely, blue represents areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. nih.gov Green and yellow denote regions with intermediate or near-zero potential. nih.gov
For the compound this compound, an MEP analysis would highlight specific regions of interest. The oxygen atom of the phenoxy group and the nitrogen atom of the piperidine ring are expected to be the most electron-rich areas, depicted in red on the MEP map. These sites represent the most likely points for electrophilic interaction due to the presence of lone pairs of electrons.
The hydrogen atoms attached to the nitrogen of the piperidine ring and the aromatic ring would exhibit a positive electrostatic potential, appearing as blue regions. These areas are electrophilic and would be susceptible to interactions with nucleophiles. The carbon atoms of the aromatic ring and the piperidine ring would likely show intermediate potential values, colored in green and yellow, reflecting their lower susceptibility to either strong electrophilic or nucleophilic attack compared to the heteroatoms and their attached hydrogens.
This charge distribution is crucial in understanding the molecule's potential interactions with biological targets, such as receptors or enzymes, where electrostatic complementarity plays a significant role in binding.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |
| Piperidine Nitrogen | Highly Negative | Red | Nucleophilic / Prone to Electrophilic Attack |
| Phenoxy Oxygen | Highly Negative | Red | Nucleophilic / Prone to Electrophilic Attack |
| N-H and C-H Hydrogens | Positive | Blue | Electrophilic / Prone to Nucleophilic Attack |
| Aromatic & Piperidine Rings | Near-Neutral | Green/Yellow | Lower Reactivity |
Theoretical Spectroscopic Analysis (e.g., DFT calculations)
Density Functional Theory (DFT) is a powerful quantum chemical method used to predict and analyze the spectroscopic properties of molecules. researchgate.netrsc.org By performing DFT calculations, one can obtain theoretical vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) for a given molecular structure. researchgate.net These theoretical spectra can then be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental results.
For this compound, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would first involve the optimization of its molecular geometry to find the lowest energy conformation. researchgate.netrsc.org Following geometry optimization, vibrational frequency calculations would predict the characteristic IR and Raman bands. For instance, the N-H stretching vibration of the piperidine ring would be expected in the range of 3300-3500 cm⁻¹. The C-O-C stretching of the ether linkage would likely appear in the 1000-1300 cm⁻¹ region, and the aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹.
Theoretical ¹H and ¹³C NMR chemical shifts can also be calculated and are invaluable for assigning the signals in experimental NMR spectra. The protons on the carbons adjacent to the nitrogen in the piperidine ring and the oxygen in the phenoxy group would be expected to have distinct chemical shifts due to the electron-withdrawing nature of these heteroatoms. Similarly, the chemical shifts of the aromatic protons would be influenced by the positions of the methyl groups and the ether linkage.
Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined through DFT calculations. researchgate.net The HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity.
Table 2: Predicted Theoretical Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Feature | Approximate Wavenumber/Chemical Shift |
| FT-IR | N-H Stretch | 3350 cm⁻¹ |
| FT-IR | Aromatic C-H Stretch | 3050 cm⁻¹ |
| FT-IR | Aliphatic C-H Stretch | 2950-2850 cm⁻¹ |
| FT-IR | C-O-C Stretch | 1250 cm⁻¹ |
| ¹H NMR | N-H Proton | δ 1.5-3.0 ppm |
| ¹H NMR | Aromatic Protons | δ 6.7-7.2 ppm |
| ¹H NMR | Piperidine Protons | δ 1.5-3.5 ppm |
| ¹³C NMR | Aromatic Carbons | δ 110-160 ppm |
| ¹³C NMR | Piperidine Carbons | δ 25-60 ppm |
Research Applications and Utility of 3 2,5 Dimethylphenoxy Methyl Piperidine
Application as a Pharmacological Probe for Target Characterization
There is no published research that describes the use of 3-[(2,5-Dimethylphenoxy)methyl]piperidine as a pharmacological probe. Pharmacological probes are essential tools in biomedical research, used to selectively interact with and study the function of specific biological targets like receptors, enzymes, or ion channels. The development of such a tool requires extensive characterization of its selectivity, potency, and mechanism of action, none of which is available for this particular compound.
Use in the Design and Discovery of Novel Chemical Entities
The role of This compound in the design and discovery of new drugs is not documented. While the broader class of aryloxymethylpiperidines has served as a starting point for medicinal chemistry campaigns, there are no specific examples in the scientific literature where this compound has been utilized as a lead structure or a key building block in the development of novel chemical entities with therapeutic potential. Structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds, have not been published for a series of analogues based on this specific scaffold.
Development as a Bioanalytical Tool for Biological Systems
There is no information available regarding the development or use of This compound as a bioanalytical tool. Such applications would typically involve modifying the compound to incorporate reporter groups (e.g., fluorescent or radioactive labels) to enable the detection and quantification of biological molecules or processes. No such derivatives or applications have been described in the literature.
Research on this compound Remains Undisclosed in Public Domain
Despite significant interest in piperidine (B6355638) derivatives for various therapeutic applications, the specific chemical compound this compound appears to be a novel entity with no publicly available scientific data. Extensive searches of chemical databases and scholarly articles have yielded no information on its synthesis, biological activity, or structural characteristics.
The piperidine scaffold is a crucial component in many pharmaceuticals due to its ability to interact with a wide range of biological targets. Modifications to the piperidine ring, such as the addition of a (2,5-Dimethylphenoxy)methyl group at the 3-position, could theoretically lead to compounds with unique pharmacological profiles. However, without any published research, the potential of this compound remains purely speculative.
The requested exploration of future research directions, including the optimization of synthetic routes, expanded biological evaluation, and advanced structural biology studies, cannot be conducted. Such an analysis would require a foundational understanding of the compound's basic properties and initial biological screenings, none of which are available in the public record.
For instance, a discussion on the optimization of synthetic routes for scalability and efficiency would necessitate initial reports on its synthesis. Similarly, outlining avenues for expanded biological evaluation and target deconvolution is impossible without preliminary data on its bioactivity. Furthermore, planning advanced structural biology studies of ligand-target complexes is premature without an identified biological target.
While research on related compounds, such as 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives, has shown potential for antidepressant activity, it is scientifically unsound to extrapolate these findings to the unstudied this compound. The seemingly minor difference in the phenoxy substituent—a dimethyl group versus an ethoxy group—can lead to significant changes in a molecule's physicochemical properties and its interaction with biological systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(2,5-Dimethylphenoxy)methyl]piperidine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2,5-dimethylphenol with a piperidine derivative bearing a leaving group (e.g., bromide) under basic conditions (e.g., NaOH in dichloromethane) . Optimization includes controlling reaction temperature (20–25°C), solvent polarity, and stoichiometry. For example, using anhydrous solvents and inert atmospheres minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>99%) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- PPE : Wear nitrile gloves, lab coats, and NIOSH-approved eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols/dust.
- Storage : Store at 2–8°C in airtight containers away from oxidizers .
- Spill Management : Absorb spills with inert material (e.g., sand), avoid water to prevent dispersion, and dispose as hazardous waste .
Q. How should researchers validate the purity of synthesized this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- HPLC/GC : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC with FID detection to quantify purity .
- Melting Point Analysis : Compare observed melting points with literature values to detect impurities .
- Elemental Analysis : Confirm elemental composition (C, H, N) within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data during structural confirmation of this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Multi-Nucleus NMR : Acquire H, C, and 2D (COSY, HSQC) spectra in deuterated DMSO or CDCl3 to assign stereochemistry and coupling constants .
- Paramagnetic Shifting : Add shift reagents (e.g., Eu(fod)3) to resolve overlapping proton signals .
- Comparative Analysis : Cross-reference with analogous piperidine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) to validate chemical shifts .
Q. What strategies are effective for analyzing the pharmacokinetic properties of this compound in preclinical studies?
- Methodological Answer : Use in vitro and in vivo models:
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Plasma Protein Binding : Employ equilibrium dialysis or ultrafiltration to measure free vs. bound fractions .
- Bioavailability Studies : Administer orally/intravenously to rodents and calculate AUC ratios. Adjust formulations (e.g., PEG-based solvents) to enhance solubility .
Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Dose-Response Curves : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm activity trends .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target receptors (e.g., σ-1 receptors) and validate with mutagenesis studies .
- Control Experiments : Include positive/negative controls (e.g., known agonists/antagonists) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
